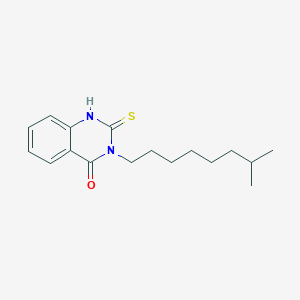
2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C17H24N2OS . Its IUPAC name is 3-(7-methyloctyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone . The compound has a molecular weight of 304.46 .
Molecular Structure Analysis
The InChI code for 2-Mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one is 1S/C17H24N2OS/c1-13(2)9-5-3-4-8-12-19-16(20)14-10-6-7-11-15(14)18-17(19)21/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,21) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
The compound is stored at 4°C under nitrogen .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research has highlighted the significant antimicrobial and antifungal properties of 2-mercaptoquinazolinone derivatives. For example, Alagarsamy et al. (2004) synthesized 2-mercapto-3-(substitutedmethylamino) quinazolin-4(3H)-ones and found them to exhibit notable antibacterial and antifungal activities against a range of pathogenic bacteria and fungi, as well as anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) in MT-4 cells (Alagarsamy et al., 2004). Similarly, El-Azab (2007) synthesized substituted 2-mercaptoquinazoline analogs that showed a broad spectrum of antimicrobial activity, indicating their potential as templates for further development into more potent antimicrobial agents (El-Azab, 2007).
Anti-Inflammatory Properties
Thorat et al. (2021) investigated the anti-inflammatory properties of new 4(3H)-quinazolinone derivatives, finding that these compounds displayed potential as anti-inflammatory agents through both in vitro and in vivo studies. This research opens avenues for the development of new therapeutic agents targeting inflammation-related disorders (Thorat et al., 2021).
Anticancer Activity
The potential anticancer activity of 2-mercaptoquinazolinone derivatives has also been explored. Khalil et al. (2003) synthesized a series of 2‐substituted mercapto‐3H‐quinazolines that showed significant in vitro anticancer activity, identifying several compounds as active anticancer agents. This highlights the therapeutic potential of these compounds in cancer treatment strategies (Khalil et al., 2003).
Antioxidant and Cytotoxic Activity
The antioxidant and cytotoxic activities of 2-mercaptoquinazolinone derivatives have been investigated, with findings suggesting significant therapeutic properties. Pele et al. (2022) developed hybrid molecules by derivatizing quinazolin-4(3H)-one with polyphenolic compounds, showing high antioxidant activity and cytotoxicity against cancerous cell types while being highly compatible with normal cells. This research underscores the importance of these compounds in developing treatments with antioxidant properties (Pele et al., 2022).
Enzyme Inhibition and Molecular Docking Studies
Studies on enzyme inhibition and molecular docking have demonstrated the utility of 2-mercaptoquinazolinone derivatives in targeting specific biological pathways. For example, El-Gazzar et al. (2017) designed, synthesized, and evaluated 2-mercapto-quinazolin-4-one analogues for their in vitro dihydrofolate reductase (DHFR) inhibition, antitumor, and antimicrobial activity, identifying compounds with significant activity. This work contributes to the understanding of the molecular basis of the therapeutic effects of these compounds (El-Gazzar et al., 2017).
Eigenschaften
IUPAC Name |
3-(7-methyloctyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-13(2)9-5-3-4-8-12-19-16(20)14-10-6-7-11-15(14)18-17(19)21/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYDYDSKQJTYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2723104.png)
![Methyl 2-[6-(2-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2723105.png)
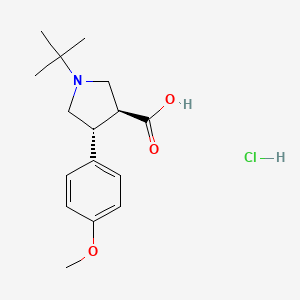
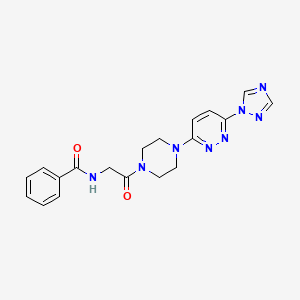

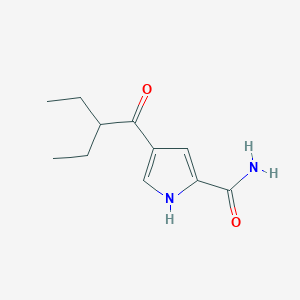
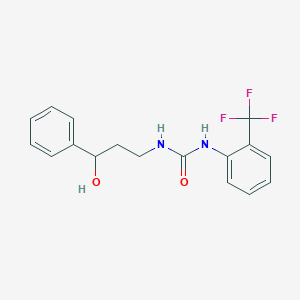



![4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2723118.png)
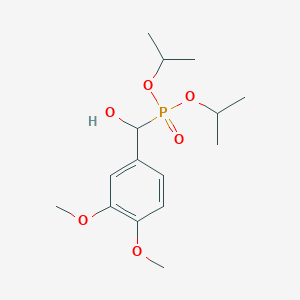

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2723127.png)